molecular formula C15H22N2O B5138689 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide

1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide

Katalognummer B5138689
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: REUVWBPVEWZASR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various types of cancer, including leukemia, lymphoma, and solid tumors. ABT-199 selectively binds to the hydrophobic groove of BCL-2 protein, leading to the induction of apoptosis in cancer cells.

Wirkmechanismus

The mechanism of action of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide involves the selective inhibition of BCL-2 protein, which is overexpressed in cancer cells. BCL-2 prevents the activation of the intrinsic apoptotic pathway by binding to and sequestering pro-apoptotic proteins, such as BAX and BAK. 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide binds to the hydrophobic groove of BCL-2, displacing the pro-apoptotic proteins and promoting the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells with high BCL-2 expression, while sparing normal cells with low BCL-2 expression. This selectivity is due to the differential expression of BCL-2 in cancer cells, which makes them more dependent on BCL-2 for survival than normal cells. 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as venetoclax and rituximab.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, its high potency and selectivity also pose challenges for its use in lab experiments, as it may lead to off-target effects and toxicity. Additionally, the high cost of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for the development and use of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide. One area of focus is the identification of biomarkers that can predict response to 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide and guide patient selection for therapy. Another area of interest is the combination of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide with other targeted agents or immunotherapies to improve its efficacy and overcome resistance mechanisms. Additionally, the development of more potent and selective BCL-2 inhibitors may lead to the discovery of new therapeutic targets for cancer treatment.

Synthesemethoden

The synthesis of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide involves several steps, including the preparation of 2,5-dimethylbenzaldehyde, piperidine, and piperidinecarboxylic acid. The final step involves the condensation of 2,5-dimethylbenzaldehyde and piperidinecarboxylic acid to form the target compound, 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide. The synthesis of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide has been optimized to achieve high yield and purity, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide induces apoptosis in cancer cells with high BCL-2 expression, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). Clinical trials have demonstrated the efficacy of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide in treating CLL and NHL, leading to its approval by the US FDA for these indications.

Eigenschaften

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-5-6-12(2)14(8-11)10-17-7-3-4-13(9-17)15(16)18/h5-6,8,13H,3-4,7,9-10H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUVWBPVEWZASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCC(C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-Dimethylphenyl)methyl]piperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.